6-Fluoro-2,3-dihydro-1-benzofuran-7-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

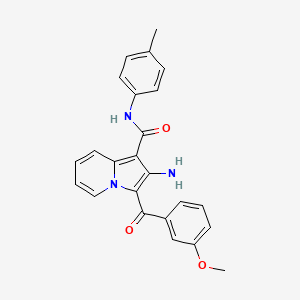

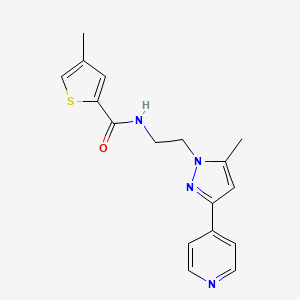

6-Fluoro-2,3-dihydro-1-benzofuran-7-carboxylic acid is a chemical compound with the molecular formula C9H7FO3 . It has a molecular weight of 182.15 . This compound is typically found in a powder form .

Molecular Structure Analysis

The InChI code for 6-Fluoro-2,3-dihydro-1-benzofuran-7-carboxylic acid is 1S/C9H7FO3/c10-6-2-1-5-3-8 (9 (11)12)13-7 (5)4-6/h1-2,4,8H,3H2, (H,11,12) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

6-Fluoro-2,3-dihydro-1-benzofuran-7-carboxylic acid is a powder that is stored at room temperature . Its melting point ranges from 138 to 142 degrees Celsius .Scientific Research Applications

Medicinal Chemistry and Drug Design

6-Fluoro-2,3-dihydro-1-benzofuran-7-carboxylic acid is a valuable compound in medicinal chemistry due to its benzofuran core, a common motif in pharmacologically active molecules . Its fluorine atom can enhance the binding affinity and metabolic stability of potential drug candidates. This compound serves as a versatile intermediate in the synthesis of various therapeutic agents, including inhibitors and receptor antagonists.

Agriculture: Development of Agrochemicals

In agriculture, this compound’s derivatives can be explored for the development of new agrochemicals. The benzofuran ring system is known for its bioactivity, which could lead to the creation of novel pesticides or herbicides with improved safety profiles and efficacy .

Material Science: Organic Synthesis

The compound’s reactivity makes it a candidate for creating new materials with specific electronic or photonic properties. Its incorporation into polymers or small molecules could lead to materials with unique fluorescence or conductivity useful in electronics or sensors .

Environmental Science: Pollutant Degradation

Derivatives of 6-Fluoro-2,3-dihydro-1-benzofuran-7-carboxylic acid may be used in environmental science to study the degradation of pollutants. The benzofuran moiety could be part of catalysts that help break down harmful organic compounds in the environment .

Biochemistry: Enzyme Inhibition Studies

In biochemistry, this compound can be used to study enzyme-substrate interactions. Its structure allows it to act as an inhibitor for certain enzymes, providing insights into enzyme mechanisms and aiding in the design of enzyme inhibitors for therapeutic use .

Pharmacology: Therapeutic Applications

The compound’s structure is conducive to modification, making it a scaffold for developing pharmacological agents with potential applications in treating various diseases. Its derivatives could be potent anticancer, antiviral, or antibacterial agents, as suggested by studies on similar benzofuran derivatives .

Safety and Hazards

Future Directions

Benzofuran derivatives, such as 6-Fluoro-2,3-dihydro-1-benzofuran-7-carboxylic acid, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their potential as natural drug lead compounds . Future research may focus on exploring their diverse pharmacological activities and potential applications as drugs .

Mechanism of Action

Target of Action

It’s known that benzofuran derivatives have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Mode of Action

Benzofuran derivatives are known to interact with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

Benzofuran derivatives are known to influence a variety of biochemical pathways, leading to their diverse pharmacological activities .

Result of Action

Benzofuran derivatives have been reported to exhibit significant cell growth inhibitory effects in different types of cancer cells .

properties

IUPAC Name |

6-fluoro-2,3-dihydro-1-benzofuran-7-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FO3/c10-6-2-1-5-3-4-13-8(5)7(6)9(11)12/h1-2H,3-4H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSMYJRVPLJZSLA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=CC(=C2C(=O)O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Fluoro-2,3-dihydro-1-benzofuran-7-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 5,5,7,7-tetramethyl-2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2880006.png)

![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2880010.png)

![Lithium 1-ethyl-5-fluoro-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2880014.png)

![2-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B2880015.png)

![3-[(4-Fluorophenyl)methyl]-1-(2-oxo-2-piperidin-1-ylethyl)thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2880016.png)

![1-benzyl-7-methyl-N-(3-morpholinopropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2880025.png)